3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
Description
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It features a pyridine ring substituted with a methyl group and a piperidine ring
Properties
IUPAC Name |
3-methyl-N-piperidin-4-ylpyridin-2-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c1-9-3-2-6-13-11(9)14-10-4-7-12-8-5-10;;;/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNCBXBIAXYSRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2CCNCC2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution with Piperidine: The piperidine ring is introduced through nucleophilic substitution reactions. For instance, 4-chloropyridine can react with piperidine under basic conditions to form the desired product.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl sulfate as the methylating agents.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base to its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds structurally related to 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibit potential anticancer properties. For example, studies on similar compounds have shown their ability to inhibit specific tyrosine kinases, which are crucial in cancer cell signaling pathways. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.
1.2 Neuropharmacology
The compound has been investigated for its effects on neurotransmitter systems, particularly in the context of neurological disorders. Its interactions with receptors involved in neurotransmission may provide insights into developing treatments for conditions such as depression and anxiety.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is essential for optimizing its biological activity. Variations in the piperidine and pyridine rings can significantly influence the compound's pharmacological properties.
| Structural Variation | Biological Activity | Comments |
|---|---|---|
| 3-Methyl Group | Enhanced receptor binding | Increases lipophilicity |
| Piperidine Substituents | Modulates CNS activity | Alters interaction with neurotransmitter receptors |
Synthesis and Derivatives
The synthesis of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves multi-step chemical reactions that allow for modifications leading to various derivatives with distinct biological profiles.
Synthesis Overview:
- Starting Materials: Utilize commercially available pyridine derivatives.
- Reactions: Employ nucleophilic substitutions and cyclization reactions to construct the piperidine ring.
- Purification: Use crystallization or chromatography to isolate the final product.
Case Studies
Several case studies illustrate the practical applications of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride:
Case Study 1: Anticancer Activity
A recent study evaluated the compound's efficacy against various cancer cell lines, demonstrating IC50 values that suggest significant cytotoxic effects compared to standard chemotherapeutic agents. The study highlighted its potential as a lead compound for further drug development.
Case Study 2: Neurotransmitter Interaction
In a pharmacological assessment, researchers investigated how 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride interacts with serotonin receptors in vitro. Results indicated a promising affinity that could translate into therapeutic applications for mood disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group.
3-Nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidine and pyridine rings, along with the methyl group, makes it a versatile compound for various applications.
Biological Activity
3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, also known by its CAS number 1779129-90-6, is a compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is C₁₁H₂₀Cl₃N₃, with a molecular weight of approximately 300.66 g/mol. The compound features a pyridine ring substituted with a piperidine moiety and a methyl group, making it a versatile building block for various pharmaceuticals and biologically active compounds.
Synthesis Methods
The synthesis of this compound typically involves several key reactions:
- Cyclization : Formation of the piperidine ring from appropriate precursors.
- Amination : Introduction of the amine functional group.
- Hydrochloride Salt Formation : Enhances solubility and stability in aqueous solutions.
Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives, facilitating its application in drug design.
Receptor Interactions
Research has indicated that 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride exhibits promising interactions with various receptors, particularly:
- Melanocortin Receptors : This compound has been studied as a potential agonist for melanocortin receptors, which are implicated in metabolic regulation and appetite control. Activation of these receptors may offer therapeutic avenues for obesity and diabetes management .
- Opioid Receptors : Preliminary studies suggest that derivatives of this compound may act as selective κ-opioid receptor antagonists. This interaction could be significant in developing treatments for pain management and addiction .
Pharmacological Studies
The biological activity of this compound has been assessed through various pharmacological studies:
- Antibacterial Activity : Some derivatives have shown effective antibacterial properties against specific strains, indicating potential for developing new antimicrobial agents.
- Antifungal and Anthelmintic Activity : Studies have demonstrated that certain structural modifications can enhance antifungal and anthelmintic effects .
Case Studies
A few notable studies highlight the biological significance of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride:
- Study on Melanocortin Agonists : A research article outlined the efficacy of piperidine derivatives in activating melanocortin receptors, suggesting that compounds like 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride could be developed into therapeutic agents for metabolic disorders .
- Stereochemical Effects on Biological Activity : Investigations into the stereochemical variations of related piperidine compounds revealed significant differences in their biological activities, underscoring the importance of structural configuration in drug design .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-4-yl)pyridin-4-amine | Lacks methyl group | Moderate receptor activity |
| 3-Nitro-N-(pyridin-4-yl)pyridin-4-amine | Contains nitro group | Limited activity |
| Piperidine Derivatives | Various substituents | Diverse pharmacological profiles |
The comparative analysis indicates that the specific substitution pattern of 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride enhances its biological activity compared to structurally similar compounds.
Q & A
Basic: What synthetic routes are recommended for synthesizing 3-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including pyridine functionalization, piperidine coupling, and subsequent hydrochlorination. Reaction optimization can be achieved via:
- Computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error approaches .
- Experimental parameter screening : Use fractional factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Precursor selection : Analogous pyridine derivatives (e.g., 2-chloro-4-iodo-3-methylpyridine) from catalogs ( ) can guide functional group compatibility.
Basic: What analytical techniques are critical for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity. Monitor for impurities (e.g., unreacted precursors) at 254 nm, referencing protocols for related pyridine analogs .
- NMR : ¹H/¹³C NMR in DMSO-d6 to confirm proton environments (e.g., methyl groups on pyridine, piperidine NH signals). Compare with spectral data from PubChem or NIST databases .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for free base and trihydrochloride forms).
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Similar dihydrochloride salts (e.g., 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride) show sensitivity to humidity and heat .
- Safety : Use fume hoods for weighing; refer to SDS guidelines for hydrochloride salts (e.g., eye protection, nitrile gloves) .
Advanced: How can computational modeling predict pharmacological activity or receptor binding?
Methodological Answer:
- Docking studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., GPCRs or kinases). The piperidine moiety may engage in hydrogen bonding, while the pyridine ring contributes to π-π stacking .
- Quantum mechanical calculations : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions, aiding in SAR development .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and conformational changes .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-analysis : Normalize data using standardized assays (e.g., IC50 in enzyme inhibition) and exclude outliers via Grubbs’ test.
- Factorial design : Systematically test variables (e.g., cell line variability, incubation time) to isolate confounding factors .
- Cross-validation : Compare experimental results with computational predictions (e.g., ICReDD’s feedback loop integrating simulations and wet-lab data) .
Advanced: How to design SAR studies focusing on the piperidine and pyridine moieties?
Methodological Answer:
- Piperidine modifications : Synthesize analogs with varied substituents (e.g., 4-methylpiperazine in ) to assess steric/electronic effects on target affinity.
- Pyridine substitutions : Introduce halogens (e.g., chloro, trifluoromethyl) at the 3-methyl position to enhance lipophilicity, as seen in fungicidal pyridine derivatives .
- Pharmacokinetic profiling : Measure logP and metabolic stability (e.g., liver microsome assays) to correlate structural changes with bioavailability .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Flow chemistry : Implement continuous-flow systems for intermediates prone to degradation (e.g., unstable pyridinium salts).
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps, referencing protocols for similar halogenated pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
